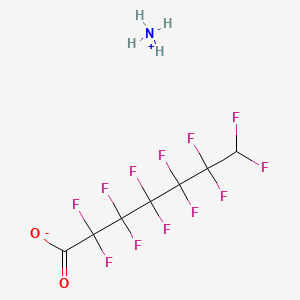
Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate is a fluorinated organic compound with the molecular formula C₇H₅F₁₂NO₂. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate typically involves the reaction of heptanoic acid with fluorinating agents to introduce the fluorine atoms. The resulting perfluorinated heptanoic acid is then neutralized with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is carefully controlled to ensure the complete fluorination of the heptanoic acid and the subsequent neutralization to form the ammonium salt .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate primarily undergoes substitution reactions due to the presence of the fluorine atoms. These reactions can include nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as hydroxide ions or amines. The reactions typically occur under mild conditions due to the high reactivity of the fluorinated compound .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can produce heptanoic acid derivatives, while reaction with amines can produce amide derivatives .
Applications De Recherche Scientifique
Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is studied for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation . In industry, it is used in the production of fluorinated polymers and surfactants .
Mécanisme D'action
The mechanism of action of ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, making the compound useful in a range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other perfluorinated carboxylates such as ammonium perfluorooctanoate and ammonium perfluorononanoate .
Uniqueness: What sets ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate apart is its specific chain length and the number of fluorine atoms, which provide a unique balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired .
Propriétés
Numéro CAS |
376-34-1 |
|---|---|
Formule moléculaire |
C7H5F12NO2 |
Poids moléculaire |
363.10 g/mol |
Nom IUPAC |
azanium;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate |
InChI |
InChI=1S/C7H2F12O2.H3N/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21;/h1H,(H,20,21);1H3 |
Clé InChI |
XLOKWMRUDKMDSC-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




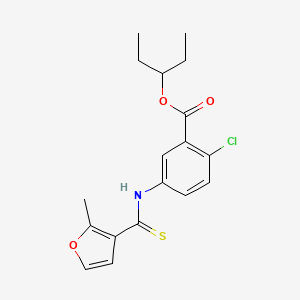
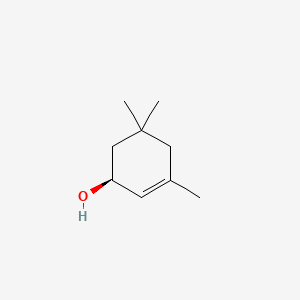
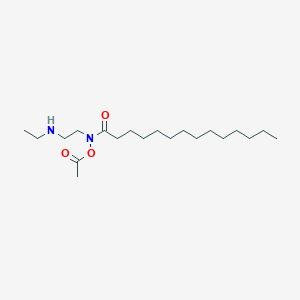
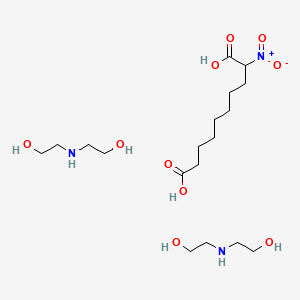
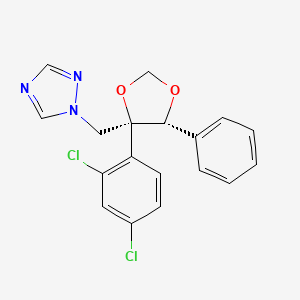
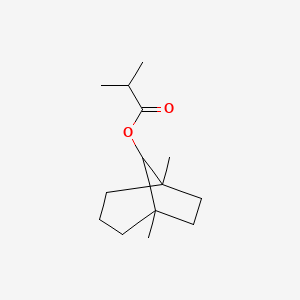
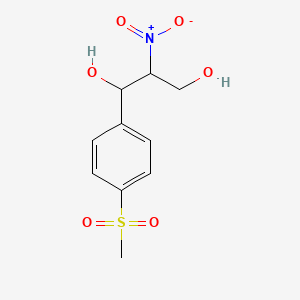
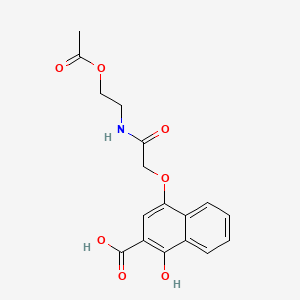
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)

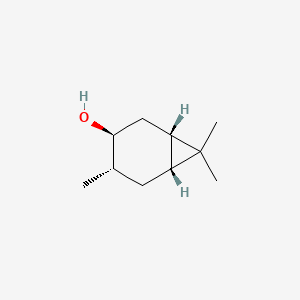
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)
